molecular formula C5H9O2Tl B13745530 Thallium(1+) pentanoate CAS No. 34244-89-8

Thallium(1+) pentanoate

Cat. No.: B13745530
CAS No.: 34244-89-8
M. Wt: 305.51 g/mol
InChI Key: PSALHIODCWGMMB-UHFFFAOYSA-M
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Description

Thallium(1+) pentanoate is a chemical compound with the formula C₅H₉O₂Tl. It is a salt formed from thallium and pentanoic acid. Thallium is a heavy metal known for its toxicity and various industrial applications. Pentanoic acid, also known as valeric acid, is a carboxylic acid with a five-carbon chain. The combination of these two components results in this compound, which has unique properties and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thallium(1+) pentanoate can be synthesized through the reaction of thallium(I) hydroxide with pentanoic acid. The reaction typically occurs in an aqueous medium and involves the following steps:

  • Dissolving thallium(I) hydroxide in water to form a thallium(I) hydroxide solution.
  • Adding pentanoic acid to the solution while stirring.
  • Allowing the reaction to proceed at room temperature until the formation of this compound is complete.
  • Isolating the product by filtration and drying.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade thallium(I) hydroxide and pentanoic acid. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Thallium(1+) pentanoate undergoes various chemical reactions, including:

    Oxidation: Thallium(I) can be oxidized to thallium(III) under specific conditions.

    Reduction: Thallium(III) can be reduced back to thallium(I).

    Substitution: The pentanoate group can be substituted with other ligands in certain reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and chlorine.

    Reduction: Reducing agents such as sulfur dioxide and hydrogen sulfide can be used.

    Substitution: Ligands like halides (chloride, bromide, iodide) can replace the pentanoate group.

Major Products Formed

    Oxidation: Thallium(III) compounds such as thallium(III) oxide.

    Reduction: Thallium(I) compounds such as thallium(I) chloride.

    Substitution: Thallium halides like thallium(I) chloride, thallium(I) bromide, and thallium(I) iodide.

Scientific Research Applications

Thallium(1+) pentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving thallium’s effects on biological systems.

    Medicine: Investigated for its potential use in diagnostic imaging and treatment of certain medical conditions.

    Industry: Utilized in the production of specialized materials and compounds.

Mechanism of Action

Thallium(1+) pentanoate exerts its effects through the interaction of thallium ions with biological molecules. Thallium ions can mimic potassium ions, interfering with cellular processes such as energy production and ion transport. This leads to the inhibition of enzymes like Na+/K±ATPase, disrupting cellular homeostasis and causing toxicity.

Comparison with Similar Compounds

Similar Compounds

  • Thallium(I) acetate
  • Thallium(I) formate
  • Thallium(I) propionate

Comparison

Thallium(1+) pentanoate is unique due to its specific pentanoate ligand, which imparts distinct chemical properties compared to other thallium(I) carboxylates. The length of the carbon chain in the pentanoate group influences the compound’s solubility, reactivity, and biological interactions.

Properties

CAS No.

34244-89-8

Molecular Formula

C5H9O2Tl

Molecular Weight

305.51 g/mol

IUPAC Name

pentanoate;thallium(1+)

InChI

InChI=1S/C5H10O2.Tl/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1

InChI Key

PSALHIODCWGMMB-UHFFFAOYSA-M

Canonical SMILES

CCCCC(=O)[O-].[Tl+]

Origin of Product

United States

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